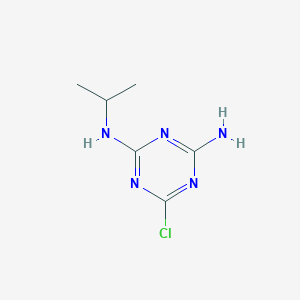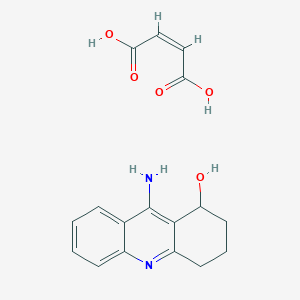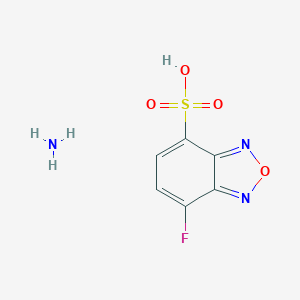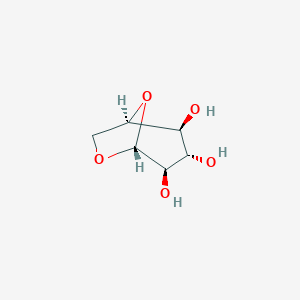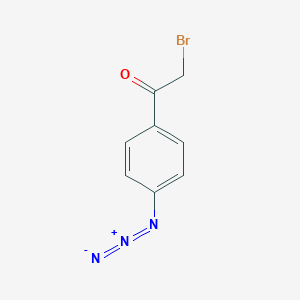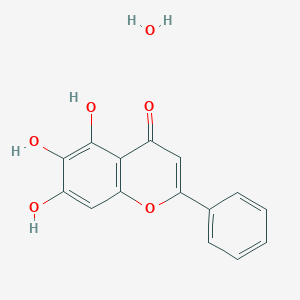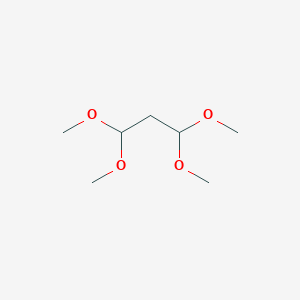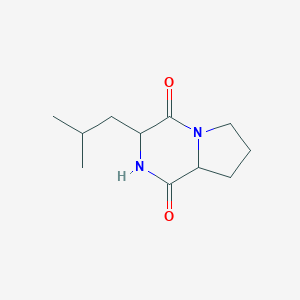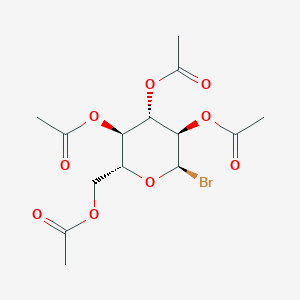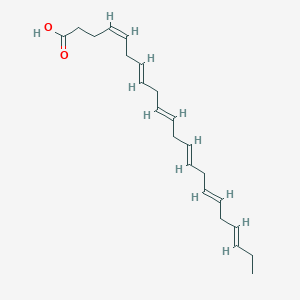
Docosahexaenoic acid
Overview
Description
Mechanism of Action
Target of Action
DHA primarily targets the nervous system and the retina . It is a major component of brain phospholipids and is predominantly found in the human brain and eyes . DHA is also known to interact with immune-checkpoint and immunomodulatory molecules in certain types of cells, such as breast cancer cells .
Mode of Action
DHA interacts with its targets by integrating into the cell membrane phospholipids . It has been shown to have a protective role in a cell culture model of apoptosis, potentially through its effects on increasing cellular phosphatidylserine . In breast cancer cells, DHA has been found to decrease the expression of immune-checkpoint and immunomodulatory molecules, and upregulate their regulatory microRNA expression .
Pharmacokinetics
The bioavailability of DHA is crucial for its efficacy. DHA in phospholipid and triglyceride forms are more readily absorbed by the body than that in ethyl ester form . Dietary lipids in meals and emulsification of DHA oil can increase the bioavailability of DHA . Furthermore, estrogens have been found to stimulate the biosynthesis of DHA, whereas testosterone stimulus induced a decrease in DHA .
Result of Action
The molecular and cellular effects of DHA’s action are diverse. DHA has been found to preserve the cellular redox status, promoting the transcriptional regulation of cellular antioxidants through Nrf2 activation . It also plays a role in controlling cellular antioxidant enzymes . In the context of breast cancer cells, DHA has been shown to reduce neuronal damage and promote opsin expression and apical differentiation in neurons .
Action Environment
Environmental factors such as temperature can influence the action of DHA. Generally, a low temperature slows the growth of the organism but promotes the accumulation of unsaturated fatty acids . Therefore, temperature shifts have been used as a strategy to enhance DHA production .
Biochemical Analysis
Biochemical Properties
Docosahexaenoic acid is a major component of neuronal membranes, supporting neuronal conduction and allowing the optimal functioning of neuronal membrane proteins such as receptors and enzymes . It interacts with various enzymes and proteins, facilitating optimal interactions between membrane lipids and proteins, thereby maintaining normal cognitive function and responsiveness of the membrane-bound insulin receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It plays a pivotal role in brain health and cognitive function, being a major component of brain cell membranes and crucial for proper neuronal communication . It also influences cell function by reducing neuronal damage in mice brains , and has been shown to have anti-inflammatory properties, promoting the transcriptional regulation of cellular antioxidants through Nrf2 activation .
Molecular Mechanism
The neurodevelopmental and neuroprotective actions of this compound are mediated by mechanisms involving membrane- and metabolite-related signal transduction . A key characteristic in the membrane-mediated action of this compound results from the stimulated synthesis of neuronal phosphatidylserine (PS) . The mechanism of action of this compound was attributed to the upregulation of the expression of β-secretase (BACE)2, which competed with BACE1 to cleave APP, thus decreasing the production of extracellular Aβ fragments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, unsaturated fatty acid levels in the brain of mice increased after this compound administration, and saturated fatty acid levels decreased . The deposition of amyloid-beta (Aβ) plaques and tau protein neurofibrillary tangles was significantly inhibited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, a high dose of this compound improved learning and memory function in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be synthesized from alpha-linolenic acid, a shorter omega-3 fatty acid manufactured by plants . Limited amounts of eicosapentaenoic and docosapentaenoic acids are possible products of alpha-linolenic acid metabolism in young women and men .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a major fatty acid in brain phospholipids and the retina
Subcellular Localization
Current research suggests that this compound is distributed mainly on extraplastidial phospholipids
Preparation Methods
Doconexent can be biosynthesized from alpha-linolenic acid or commercially manufactured from microalgae . The synthetic route involves the extraction of docosahexaenoic acid from fish oil or microalgae, followed by purification processes to obtain the desired compound . Industrial production methods typically involve the cultivation of microalgae in controlled environments, followed by extraction and purification of this compound .
Chemical Reactions Analysis
Doconexent undergoes various chemical reactions, including oxidation, reduction, and epoxidation . Common reagents and conditions used in these reactions include cytochrome P450 enzymes, which catalyze the epoxidation of docosahexaenoic acid to form 19,20-epoxydocosapentaenoic acid . Major products formed from these reactions include epoxy metabolites, which have been reported to mediate anti-tumor activity by inhibiting angiogenesis, tumor growth, and metastasis .
Scientific Research Applications
Doconexent has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it is studied for its role in cell membrane structure and function . In medicine, doconexent is used as a dietary supplement to support brain and cardiovascular health . It is also being investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, depression, and cardiovascular diseases . In industry, doconexent is used in the production of nutritional supplements and functional foods .
Comparison with Similar Compounds
Doconexent is unique among omega-3 fatty acids due to its high degree of unsaturation and its specific role in brain and retinal function . Similar compounds include eicosapentaenoic acid and alpha-linolenic acid, which are also omega-3 fatty acids but differ in their chemical structure and biological functions . Eicosapentaenoic acid, for example, has five double bonds compared to the six double bonds in doconexent, and it is primarily involved in the regulation of inflammatory responses . Alpha-linolenic acid, on the other hand, is a shorter-chain omega-3 fatty acid that serves as a precursor for the synthesis of both doconexent and eicosapentaenoic acid .
Properties
Key on ui mechanism of action |
DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential. |
|---|---|
CAS No. |
6217-54-5 |
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(4E,7E,10E,13E,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+ |
InChI Key |
MBMBGCFOFBJSGT-OBOJEMQYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Appearance |
Assay:≥98%A solution in ethanol |
Key on ui other cas no. |
6217-54-5 |
physical_description |
Liquid |
Synonyms |
Acids, Docosahexaenoic Acids, Docosahexenoic Docosahexaenoate Docosahexaenoic Acid (All-Z Isomer) Docosahexaenoic Acid Dimer (All-Z Isomer) Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer) Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt Docosahexaenoic Acid, Sodium Salt Docosahexaenoic Acids Docosahexenoic Acids |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: [] Research suggests that dietary DHA can improve learning ability in rat models of Alzheimer's disease. This effect is linked to an increased DHA/arachidonic acid ratio in the cortico-hippocampal region, reduced neuronal apoptosis, enhanced antioxidant defense mechanisms, and increased levels of reduced glutathione and glutathione reductase activity in the brain.
ANone: [] Docosahexaenoic acid has been shown to inhibit the invasion and metastasis of human ovarian cancer cells. It achieves this by modulating the NF-κB signaling pathway, downregulating the expression of genes like WAVE3, vascular endothelial growth factor, and MMP-9, while upregulating genes like KISS-1, TIMP-1, and PPAR-γ.
ANone: [, , ] Yes, this compound is a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins. These molecules exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins, leukotrienes, and thromboxanes. They also modulate leukocyte trafficking and suppress the activity of the transcription factor NFκB.
ANone: this compound has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol.
ANone: [] The stability of this compound can be enhanced through conjugation with other molecules. For instance, conjugating DHA with 2’,2’-difluorodeoxycytidine (dFdC) to create DHA-dFdC has been shown to improve its stability in aqueous solutions, particularly in the presence of vitamin E.
ANone: [] While some studies suggest a potential benefit, a meta-analysis of randomized controlled trials revealed no significant effect of DHA supplementation on the incidence of BPD in preterm infants.
ANone: [, ] this compound exhibits pleiotropic effects on the cardiovascular system, including anti-inflammatory, anti-atherogenic, and antithrombotic actions. Studies have shown that it can reduce platelet aggregation, stabilize atherosclerotic plaques, and decrease the levels of inflammatory markers like TNF-alpha and interleukin-6.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



